molecular formula C10H13NO2 B125546 Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate CAS No. 156301-68-7

Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate

Cat. No. B125546
M. Wt: 179.22 g/mol
InChI Key: QPHNDGSWHILVNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate, also known as DMAC, is a chemical compound with potential applications in the field of medicinal chemistry. It belongs to the class of bicyclic compounds and has a unique structural arrangement that makes it an interesting target for synthesis and research.

Mechanism Of Action

The exact mechanism of action of Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins that are involved in cell growth and proliferation. Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death. Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate has also been shown to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation. This inhibition leads to the induction of apoptosis, or programmed cell death.

Biochemical And Physiological Effects

Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell growth and proliferation, and the inhibition of specific enzymes and proteins. Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases such as arthritis. Additionally, Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate has been shown to have antioxidant properties, which may be beneficial in the prevention of certain types of cancer and other diseases.

Advantages And Limitations For Lab Experiments

One advantage of Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate is its potential as a lead compound for the development of new drugs. Its unique structural arrangement and its ability to interact with specific biological targets make it an interesting target for further research. However, one limitation of Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate is its relatively low yield and the complexity of its synthesis method, which may make it difficult to produce on a large scale. Additionally, further research is needed to fully understand the mechanism of action of Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate and its potential side effects.

Future Directions

There are several potential future directions for research on Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate. One area of interest is the development of new drugs based on the structure of Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate. By modifying the structure of Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate, it may be possible to improve its potency and selectivity for specific biological targets. Another area of interest is the investigation of the potential side effects of Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate and its safety profile. This information is important for the development of new drugs based on Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate. Finally, further research is needed to fully understand the mechanism of action of Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate and its potential applications in the treatment of various diseases.

Synthesis Methods

Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate can be synthesized through a multi-step process that involves the use of various reagents and catalysts. The first step is the synthesis of 5,6-dimethyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, which is then converted into the corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 2-aminopyridine in the presence of a base such as triethylamine to yield Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate. The overall yield of this process is around 25%, and the purity of the final product can be improved through further purification steps such as recrystallization.

Scientific Research Applications

Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate has potential applications in the field of medicinal chemistry due to its unique structural arrangement and its ability to interact with specific biological targets. It has been shown to have activity against various types of cancer cells, including breast, lung, colon, and prostate cancer cells. Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate has also been investigated for its potential as an antiviral agent, with promising results against the influenza virus. Additionally, Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate has been shown to have activity against certain types of bacteria, making it a potential candidate for the development of new antibiotics.

properties

CAS RN

156301-68-7

Product Name

Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate

InChI

InChI=1S/C10H13NO2/c1-6-4-9-8(6)5-7(2)11(9)10(12)13-3/h4-5,8-9H,1-3H3

InChI Key

QPHNDGSWHILVNA-UHFFFAOYSA-N

SMILES

CC1=CC2C1C=C(N2C(=O)OC)C

Canonical SMILES

CC1=CC2C1C=C(N2C(=O)OC)C

synonyms

2-Azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid, 3,6-dimethyl-, methyl ester

Origin of Product

United States

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